
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate, also known as BNPPMDCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNPPMDCA is a member of the family of dicarbamate compounds, which are known for their diverse range of biological activities.
作用機序
The exact mechanism of action of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is not yet fully understood. However, it is believed that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate interacts with the electron-rich regions of the target molecule, leading to the formation of a stable complex. This interaction can result in a range of biological activities, including enzyme inhibition, receptor binding, and gene expression modulation.
生化学的および生理学的効果
Studies have shown that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a range of biochemical and physiological effects. For example, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its excellent solubility in a range of solvents, which makes it easy to handle in the laboratory. Additionally, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities. However, one of the main limitations of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate. One potential area of research is the development of new synthetic methods for Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, the development of new organic electronic devices based on Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate could lead to the development of new technologies with significant societal impacts.
合成法
The synthesis of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate involves a multi-step process that includes the reaction of 4-nitrophenyl isocyanate with 4-methyl-1,3-phenylenediamine in the presence of a suitable solvent. The reaction mixture is then heated under reflux conditions for several hours to form the desired product. The purity and yield of the product can be improved by recrystallization and chromatographic purification.
科学的研究の応用
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is in the field of organic electronics. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to have excellent charge transport properties, making it a promising candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.
特性
CAS番号 |
15690-54-7 |
|---|---|
製品名 |
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate |
分子式 |
C21H16N4O8 |
分子量 |
452.4 g/mol |
IUPAC名 |
(4-nitrophenyl) N-[2-methyl-5-[(4-nitrophenoxy)carbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C21H16N4O8/c1-13-2-3-14(22-20(26)32-17-8-4-15(5-9-17)24(28)29)12-19(13)23-21(27)33-18-10-6-16(7-11-18)25(30)31/h2-12H,1H3,(H,22,26)(H,23,27) |
InChIキー |
DNVSZCZZFZEHDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
その他のCAS番号 |
15690-54-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



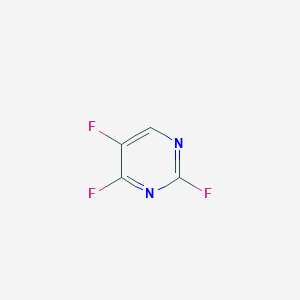
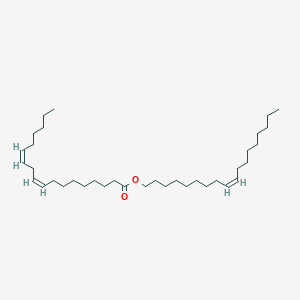


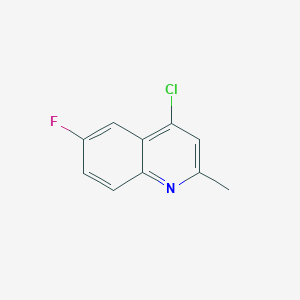


![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
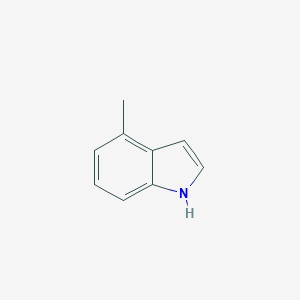
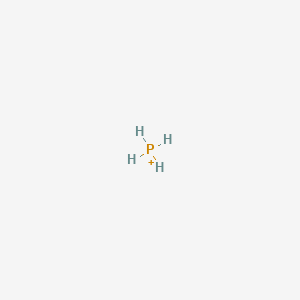
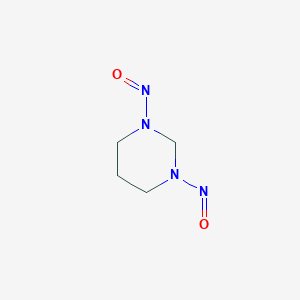
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
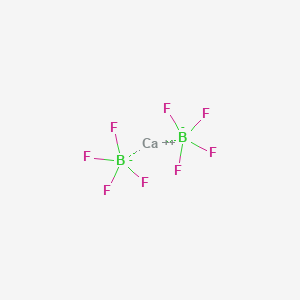
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)